molecular formula C2F3NaO2 B1604067 Sodium trifluoroacetate-1-13C CAS No. 286425-32-9

Sodium trifluoroacetate-1-13C

Cat. No. B1604067
M. Wt: 136.998 g/mol
InChI Key: UYCAUPASBSROMS-YTBWXGASSA-M
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Description

Sodium trifluoroacetate-1-13C is a chemical compound that is widely used in scientific research. It is a stable isotope of sodium trifluoroacetate, which is a colorless, odorless, and water-soluble compound. Sodium trifluoroacetate-1-13C is a valuable tool in various fields of research, including organic chemistry, biochemistry, and pharmacology.

Scientific Research Applications

Reductive Amination of Aldehydes and Ketones

Sodium trifluoroacetate is utilized as a reducing agent in the reductive amination of aldehydes and ketones. This process, employing Sodium triacetoxyborohydride, is a cornerstone in organic synthesis, providing an efficient pathway to amine derivatives from aliphatic and aromatic aldehydes and ketones. The method is celebrated for its mild and selective conditions, accommodating a wide substrate scope, including weakly basic and nonbasic amines, and tolerating various functional groups (A. Abdel-Magid et al., 1996).

Sodium trifluoroacetate serves as a source of trifluoromethyl groups in copper(I) iodide-mediated reactions, facilitating the trifluoromethylation of aromatic and aliphatic halides. This reaction showcases the compound's utility in introducing valuable perfluoroalkyl groups into molecules, a key transformation in medicinal chemistry and material science (G. Carr et al., 1988).

Synthesis of Trifluoromethylated Azulenes and Naphthalenes

Employing Sodium trifluoroacetate in a modified Burton reaction, researchers synthesized trifluoromethylated azulenes and naphthalenes. This highlights its role in creating fluorinated aromatic compounds, which are of interest for their unique electronic properties and potential applications in organic electronics and pharmaceuticals (V. Le, P. R. Wells, 1992).

Hydrogen Bonding Studies

Investigations into the hydrogen bonding in Sodium trifluoroacetate-trifluoroacetic acid compounds shed light on the stability of these salt-acid mixtures. This research is crucial for understanding the physicochemical properties of fluorinated compounds and their interactions, which are relevant in designing new materials and in the field of supramolecular chemistry (W. Klemperer, G. Pimentel, 1954).

properties

IUPAC Name

sodium;2,2,2-trifluoroacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2HF3O2.Na/c3-2(4,5)1(6)7;/h(H,6,7);/q;+1/p-1/i1+1;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYCAUPASBSROMS-YTBWXGASSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)(C(F)(F)F)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[13C](=O)(C(F)(F)F)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2F3NaO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70635686
Record name Sodium trifluoro(1-~13~C)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70635686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.998 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sodium trifluoroacetate-1-13C

CAS RN

286425-32-9
Record name Sodium trifluoro(1-~13~C)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70635686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 286425-32-9
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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